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Introduction: Illuminating Cell Division, One
Generation at a Time
The study of lymphocyte proliferation is fundamental to immunology, cancer research, and the

development of novel therapeutics. A robust method for tracking cell division is essential for

understanding immune responses, assessing the efficacy of immunomodulatory drugs, and

developing cell-based therapies. Carboxyfluorescein diacetate succinimidyl ester (CFDA-SE)

has emerged as a cornerstone tool for this purpose.[1][2][3] It is a reliable and versatile

fluorescent dye that allows for the quantitative analysis of multiple lymphocyte generations via

flow cytometry.[3][4]

This guide provides a comprehensive, in-depth protocol for labeling lymphocytes with CFDA-

SE. Moving beyond a simple list of steps, we will delve into the biochemical principles of the

assay, explain the critical parameters that ensure reproducible and accurate data, and offer

field-proven insights for optimization and troubleshooting.

Principle of the Method: From a Non-Fluorescent
Precursor to a Generational Fingerprint
The elegance of the CFDA-SE assay lies in a multi-step intracellular process that transforms a

cell-permeable, non-fluorescent molecule into a stable, fluorescent marker that is faithfully
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passed down through subsequent cell divisions.

Passive Diffusion: The process begins with CFDA-SE, a non-fluorescent and cell-permeable

precursor.[2][5] When added to a lymphocyte suspension, it readily diffuses across the cell

membrane into the cytoplasm.

Enzymatic Activation: Once inside the cell, ubiquitous intracellular esterases cleave the two

acetate groups from the CFDA-SE molecule.[2][5][6] This enzymatic conversion yields

carboxyfluorescein succinimidyl ester (CFSE), which is not only highly fluorescent but also

membrane-impermeant, effectively trapping it within the cell.[2][5][7]

Covalent Labeling: The succinimidyl ester group of CFSE is highly reactive and covalently

binds to free primary amine groups on intracellular proteins.[1][2][6] This creates stable dye-

protein adducts that are retained by the cell for extended periods.

Generational Halving: When a labeled lymphocyte divides, its fluorescent contents are

distributed approximately equally between the two daughter cells.[2][8][9] Consequently,

each daughter cell will exhibit roughly half the fluorescence intensity of the parent cell. This

sequential halving of fluorescence intensity with each cell division can be clearly resolved by

flow cytometry, where each peak in a histogram represents a distinct generation of cells.[3]

[6] This allows for the tracking of up to eight or more cell divisions.[2][9]

This entire process is visualized in the diagram below:
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Caption: Mechanism of CFDA-SE labeling and generational dilution.

Detailed Staining Protocol for Lymphocytes
This protocol is optimized for staining approximately 10-50 million lymphocytes, a common

requirement for both in vitro culture and in vivo adoptive transfer experiments.

I. Materials and Reagents
CFDA-SE (e.g., Thermo Fisher C1157, Bio-Rad 1351201)

Anhydrous Dimethyl sulfoxide (DMSO)
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Phosphate-Buffered Saline (PBS), sterile, without Ca²⁺/Mg²⁺

Fetal Bovine Serum (FBS), heat-inactivated

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS + Penicillin/Streptomycin)

Lymphocyte suspension (e.g., purified T cells, PBMCs) in single-cell suspension

Conical tubes (15 mL and 50 mL)

Flow cytometer equipped with a 488 nm laser and appropriate filters (e.g., 530/30 bandpass)

[10]

II. Reagent Preparation: The Foundation of Success
Meticulous reagent preparation is critical. CFDA-SE is susceptible to hydrolysis, which can

compromise staining efficiency.[10][11]

CFDA-SE Stock Solution (e.g., 5 mM):

Briefly centrifuge the vial of lyophilized CFDA-SE to ensure all powder is at the bottom.

Add the appropriate volume of anhydrous DMSO to create a 2-5 mM stock solution. For

example, to a 500 µg vial of CFDA-SE (MW ≈ 557), add ~179 µL of DMSO for a 5 mM

stock.

Vortex thoroughly until completely dissolved. The solution should be clear.

Crucial Step: Immediately aliquot the stock solution into small, single-use volumes (e.g., 5-

10 µL) in sterile microcentrifuge tubes. Store these aliquots at -80°C, protected from light

and moisture.[6][12] Properly stored aliquots are stable for several months. Avoid repeated

freeze-thaw cycles.[11]

Staining Buffer:

Prepare PBS with 0.1% FBS or BSA.[10][12]
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Rationale: The presence of a small amount of protein helps maintain cell viability during

the staining process. However, high concentrations of protein must be avoided as the

succinimidyl ester group can react with free amines in proteins like albumin, reducing the

effective concentration of the dye available for intracellular labeling.[12][13]

Wash/Quenching Buffer:

Use complete cell culture medium containing 10% FBS or ice-cold pure FBS.

Rationale: The high concentration of proteins in the serum will rapidly react with and

quench any remaining unbound CFDA-SE, effectively stopping the staining reaction.[12]

III. Step-by-Step Staining Procedure
Cell Preparation:

Start with a healthy, viable single-cell suspension of lymphocytes. Cell viability should be

>95%.

Wash the cells once with sterile PBS to remove any residual serum proteins.

Resuspend the cell pellet in pre-warmed (37°C) Staining Buffer (PBS/0.1% FBS) at a

concentration of 10-20 x 10⁶ cells/mL.[12][14] Maintaining a consistent and high cell

density is key for reproducible staining.

Staining:

Prepare a 2X working solution of CFDA-SE in Staining Buffer. For a final concentration of

2.5 µM, prepare a 5 µM solution.[10][11]

Expert Tip: The optimal CFDA-SE concentration is cell-type dependent and must be

determined empirically. A titration ranging from 0.5 µM to 5 µM is recommended for initial

experiments.[10][11] Over-labeling can be toxic and impair proliferation, while under-

labeling will result in a dim signal that quickly falls below the autofluorescence

background.[10][13]

Rapidly add an equal volume of the 2X CFDA-SE working solution to the cell suspension.

For example, add 1 mL of 5 µM CFDA-SE to 1 mL of the 20 x 10⁶ cells/mL suspension.
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Immediately vortex the tube gently to ensure homogenous mixing.

Incubate for 8-10 minutes at 37°C, protected from light.[1][10][15]

Quenching the Reaction:

Stop the staining reaction by adding at least 5 volumes of ice-cold Wash/Quenching Buffer

(e.g., complete medium with 10% FBS).[16]

Incubate on ice for 5 minutes. This allows any unreacted CFDA-SE to diffuse out of the

cells where it will be quenched by serum proteins.[10][11]

Washing:

Pellet the cells by centrifugation (e.g., 400 x g for 5 minutes).

Discard the supernatant and gently vortex the pellet to resuspend the cells before adding

fresh buffer.

Wash the cells a total of two to three times with complete culture medium to remove all

residual unbound dye.[10][12] Thorough washing is critical for achieving a tight, brightly

stained "Generation 0" peak.[12]

Final Preparation:

After the final wash, resuspend the cells in complete culture medium at the desired density

for your experiment (e.g., 1-2 x 10⁶ cells/mL for in vitro stimulation).

Self-Validation Step: It is highly recommended to take a "Day 0" or "Time 0" aliquot of the

stained cells for immediate flow cytometry analysis.[12] This confirms successful, uniform

labeling and establishes the fluorescence intensity of the undivided parent population.

Optimization and Critical Parameters
Achieving high-quality, reproducible data with CFDA-SE staining hinges on the careful control

of several key variables.
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Parameter Recommended Range
Rationale & Expert
Insights

CFDA-SE Concentration 0.5 - 5 µM (Final)

Too low: Signal is lost in

background after a few

divisions. Too high: Can cause

cytotoxicity and inhibit

proliferation.[10][13] Must be

titrated for each cell type and

experimental system. Primary

lymphocytes are often more

sensitive than cell lines.[2]

Cell Concentration 10 - 50 x 10⁶ cells/mL

High cell density ensures a

consistent dye-to-cell ratio,

leading to more uniform

staining. Lower concentrations

may require a lower dye

concentration to avoid toxicity.

[10][13]

Staining Time 5 - 15 minutes

Longer incubation increases

staining intensity but also

increases the risk of toxicity.

[13] 8-10 minutes is a common

and effective starting point.[1]

[12][15]

Staining Temperature 37°C

Facilitates rapid dye diffusion

and enzymatic cleavage.

Room temperature can also be

used but may require slightly

longer incubation times.

Consistency is key.

Staining Buffer
PBS or HBSS + 0.1%

BSA/FBS

Avoids quenching of the dye

by free amines present in full

culture medium.[12][13]
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Washing Steps 2-3 washes post-quenching

Essential for removing

unbound dye, which can

otherwise lead to a high

background and a broad

"Generation 0" peak.[12]

Experimental Workflow & Data Analysis
The overall workflow, from cell preparation to data interpretation, is a sequential process.
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Caption: End-to-end workflow for a lymphocyte proliferation assay.
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Flow Cytometry and Data Interpretation
Acquisition: Use a flow cytometer with a 488 nm blue laser for excitation. CFSE fluorescence

is typically detected in the same channel as FITC (e.g., a 530/30 or 525/50 bandpass filter).

[12]

Gating Strategy: First, gate on your live lymphocyte population using Forward Scatter (FSC)

and Side Scatter (SSC) plots, followed by a viability dye (e.g., 7-AAD, Propidium Iodide) to

exclude dead cells.

Analysis: On a histogram of CFSE fluorescence for the live, single-cell lymphocyte gate, the

undivided cells will form a bright peak (Generation 0). Each subsequent peak of halved

fluorescence intensity to the left represents a successive generation (Generation 1, 2, 3,

etc.).[6] Specialized software modules (e.g., in FlowJo, FCS Express) can then be used to

model these peaks and calculate key proliferation metrics like the division index, proliferation

index, and the percentage of cells that have divided.

Troubleshooting Common Issues
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Problem Possible Cause(s) Recommended Solution(s)

High Cell Death/No

Proliferation

CFDA-SE concentration is too

high, causing cytotoxicity.[1]

[10]

Perform a dose-response

titration to find the lowest

effective concentration.[11]

Reduce staining time. Ensure

starting cell population is

healthy.

Broad "Generation 0" Peak

Inhomogeneous staining due

to poor mixing or inadequate

washing.

Ensure rapid and thorough

mixing when adding dye.

Increase the number and

volume of washes after

quenching.[12]

No Clear Generational Peaks Cells are not proliferating.

Verify that the mitogenic

stimulus is active and used at

the correct concentration.

Check cell viability before and

after staining.

Dim Staining/Signal Lost

Quickly

CFDA-SE concentration is too

low. Hydrolyzed CFDA-SE

stock.

Increase CFDA-SE

concentration. Use a fresh,

single-use aliquot of CFDA-SE

stock solution.[10][11]

Two Positive Peaks on Day 0

Uneven staining, possibly due

to cell clumps or improper

mixing.

Ensure a true single-cell

suspension before staining.

[10] Vortex immediately and

thoroughly after adding the

dye.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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